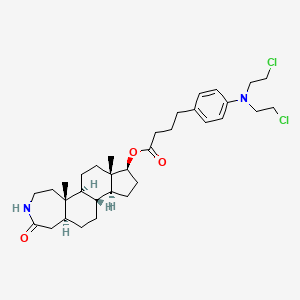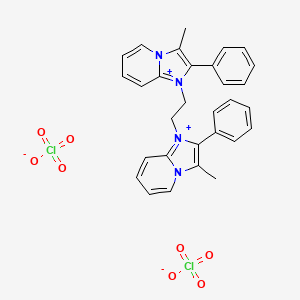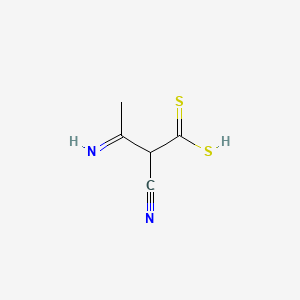
2-Cyano-3-iminobutanedithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-iminobutanedithioic acid is an organic compound with the molecular formula C5H6N2S2 This compound is characterized by the presence of cyano, imino, and dithioic functional groups, which contribute to its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-iminobutanedithioic acid typically involves the reaction of cyanoacetamide with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-iminobutanedithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or imino groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, such as amines, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyano-3-iminobutanedithioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Cyano-3-iminobutanedithioic acid exerts its effects involves interactions with various molecular targets. The cyano and imino groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The dithioic acid moiety can undergo redox reactions, impacting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
2-Cyanoacetamide: Similar in structure but lacks the dithioic acid moiety.
3-Iminobutanedithioic acid: Similar but without the cyano group.
2-Cyano-3-iminopropanoic acid: Similar but with a different carbon backbone.
Uniqueness: 2-Cyano-3-iminobutanedithioic acid is unique due to the combination of cyano, imino, and dithioic acid functional groups, which confer distinct reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research.
Properties
CAS No. |
71081-51-1 |
|---|---|
Molecular Formula |
C5H6N2S2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
2-cyano-3-iminobutanedithioic acid |
InChI |
InChI=1S/C5H6N2S2/c1-3(7)4(2-6)5(8)9/h4,7H,1H3,(H,8,9) |
InChI Key |
ANIYBTHRXYUGCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)C(C#N)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



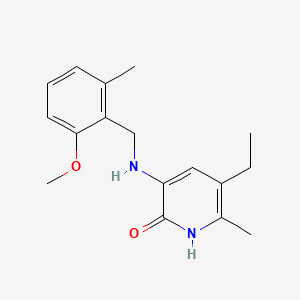

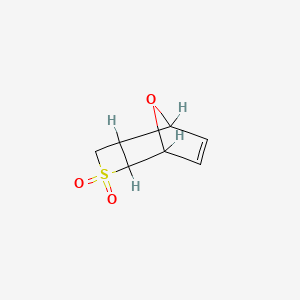
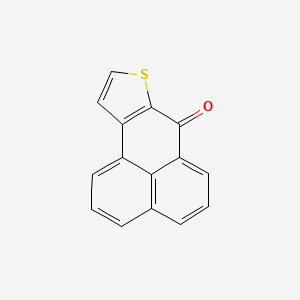

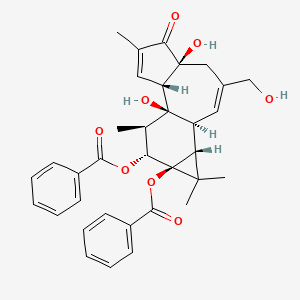

![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)



